molecular formula C21H29NO2 B1385600 3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline CAS No. 1040684-78-3

3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline

Cat. No.: B1385600
CAS No.: 1040684-78-3
M. Wt: 327.5 g/mol
InChI Key: SFKBHAUMCYTYOO-UHFFFAOYSA-N
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Description

3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an isopentyloxy group and an isopropoxybenzyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isopentyloxy group: This can be achieved by reacting isopentanol with an appropriate halide under basic conditions to form the isopentyloxy intermediate.

    Introduction of the isopropoxybenzyl group: This step involves the reaction of isopropoxybenzyl chloride with aniline in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isopentyloxy)-N-(3-methoxybenzyl)aniline
  • 3-(Isopentyloxy)-N-(3-ethoxybenzyl)aniline
  • 3-(Isopentyloxy)-N-(3-butoxybenzyl)aniline

Uniqueness

3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline is unique due to the presence of both isopentyloxy and isopropoxybenzyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(3-methylbutoxy)-N-[(3-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-16(2)11-12-23-20-9-6-8-19(14-20)22-15-18-7-5-10-21(13-18)24-17(3)4/h5-10,13-14,16-17,22H,11-12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKBHAUMCYTYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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